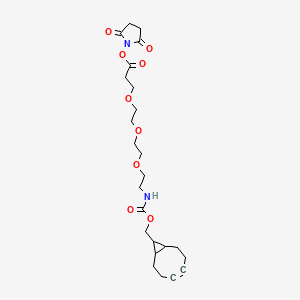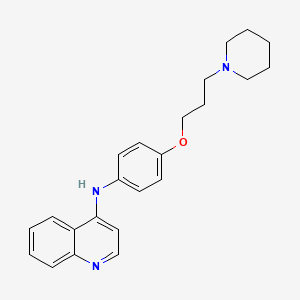
Govaniadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Govaniadine is a natural potent inducer of apoptosis in MCF-7 cell lines.
Applications De Recherche Scientifique
1. Hepatoprotective and Anti-inflammatory Effects
Govaniadine has demonstrated notable hepatoprotective and anti-inflammatory properties. Jahan et al. (2021) found that govaniadine effectively ameliorates oxidative stress and inflammation in carbon tetrachloride-induced hepatotoxicity in rats. This alkaloid was observed to reduce serum enzyme levels, indicating its potential in liver injury treatment. It also showed significant antioxidant activity, which contributes to its hepatoprotective function (Jahan et al., 2021).
2. Pharmacokinetic Properties
Marques et al. (2016) investigated the in vitro metabolism and plasma protein binding of govaniadine, revealing its potential as a drug candidate. The study detailed its pharmacokinetic properties in rats and identified various metabolites, offering insights into how govaniadine is processed in the body (Marques et al., 2016).
3. Cytotoxic Effects on Cancer Cells
Govaniadine has shown promising cytotoxic and apoptotic effects on human breast cancer cells. Sivakumaran et al. (2018) reported that govaniadine induced dose- and time-dependent cytotoxic effects in MCF-7 cells, along with apoptosis. This points towards its potential use in breast cancer therapies (Sivakumaran et al., 2018).
4. Analgesic Activity
Muhammad et al. (2015) demonstrated that govaniadine exhibits analgesic effects, both peripherally and centrally. This was shown through tests in mice, suggesting govaniadine's potential in pain management (Muhammad et al., 2015).
5. Cytotoxicity and Permeability in Cell Culture
Marques et al. (2020) evaluated govaniadine for its cytotoxicity and permeability in various cell lines. This study provided insights into the effects of govaniadine on cellular viability and its ability to cross cell membranes, essential for its therapeutic applications (Marques et al., 2020).
6. Urease Inhibition
Shrestha et al. (2013) found that govaniadine exhibits urease enzyme inhibition. This discovery suggests potential applications in conditions where urease activity is a concern, such as certain gastrointestinal disorders (Shrestha et al., 2013).
7. β-Glucuronidase Inhibition
Govaniadine demonstrated significant inhibition of β-glucuronidase, an enzyme linked to cancer development in the intestine. This finding by Shrestha et al. (2017) opens avenues for research into govaniadine's potential in cancer prevention, especially in the gastrointestinal tract (Shrestha et al., 2017).
8. Anti-leishmanial Activity
Shrestha et al. (2017) also reported on govaniadine's anti-leishmanial activity against L. major, indicating its potential as a therapeutic agent for leishmaniasis (Shrestha et al., 2017).
Propriétés
Nom du produit |
Govaniadine |
|---|---|
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.36 |
Nom IUPAC |
(S)-2-Methoxy-5,8,14,14a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C19H19NO4/c1-22-15-3-2-11-4-5-20-9-13-8-17-16(23-10-24-17)7-12(13)6-14(20)18(11)19(15)21/h2-3,7-8,14,21H,4-6,9-10H2,1H3/t14-/m0/s1 |
Clé InChI |
VSCSJMRNBGGEEP-AWEZNQCLSA-N |
SMILES |
OC1=C(OC)C=CC2=C1[C@@]3([H])N(CC2)CC4=CC(OCO5)=C5C=C4C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Govaniadine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)




